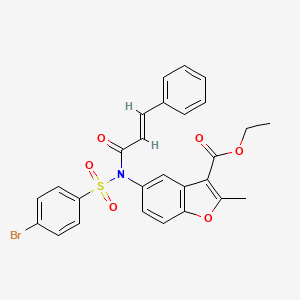

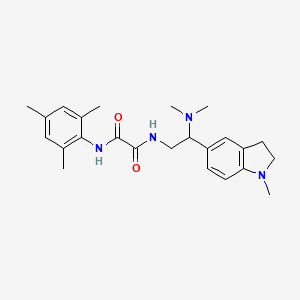

![molecular formula C17H20N4O3 B2610915 propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 844649-03-2](/img/structure/B2610915.png)

propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as PPQ-102, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ-102 is a synthetic derivative of quinoxaline, a heterocyclic compound that has been studied for its biological and pharmacological properties. In

科学的研究の応用

Synthetic Methodologies

Copper-Catalyzed C−H Activation : An efficient synthesis approach for pyrrolo[1,2-a]quinoxalines involves copper-catalyzed C−H activation, showcasing the utility of readily available materials and inexpensive catalysts for producing these compounds with high yields (Lade et al., 2017).

Metal-Free Hydrogenation : Another innovative synthesis method is the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, highlighting a sustainable approach to accessing hexahydropyrrolo[1,2-a]quinoxalines with high selectivity and yields (Xiaoqin Liu et al., 2018).

Potential in Drug Development

Inhibitors of Human Protein Kinase CK2 : Substituted pyrrolo[1,2-a]quinoxaline derivatives have been evaluated as inhibitors of human protein kinase CK2, a potential target for treating diseases like cancer. Novel inhibitors exhibiting micro- to sub-micromolar IC50 values have been identified, underscoring the therapeutic potential of these compounds (Guillon et al., 2013).

Optical Properties

Aggregation-Induced Emission (AIEE) : Pyrrolo[2,3-b]quinoxaline derivatives with 2-thienyl substituents have demonstrated AIEE properties. These compounds exhibit non-fluorescence in solution but show enhanced fluorescence upon aggregation or in the solid state, facilitated by π-π interactions. This property is significant for developing new fluorescent materials (Goszczycki et al., 2017).

作用機序

Target of Action

Compounds with a quinoxaline structure, like propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, are often associated with various biological activities. They may interact with different types of proteins or enzymes in the body, which can be considered as their primary targets .

Mode of Action

The interaction between the compound and its targets usually involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This can lead to changes in the conformation or activity of the target proteins or enzymes .

Biochemical Pathways

The interaction of the compound with its targets can affect various biochemical pathways. For example, it might inhibit or enhance the activity of certain enzymes, leading to changes in the production of metabolites or signaling molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. For instance, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. This could range from changes in cell signaling and metabolism to effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, factors like temperature, pH, and the presence of other molecules can affect its stability and its ability to interact with its targets .

特性

IUPAC Name |

propyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-9-24-17(22)13-14-16(21(15(13)18)8-10-23-2)20-12-7-5-4-6-11(12)19-14/h4-7H,3,8-10,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPZOMQYCMDPDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)

![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)

![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)